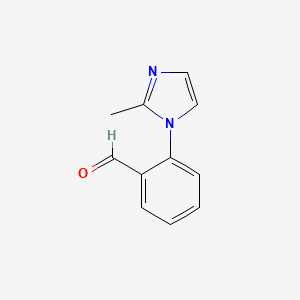

2-(2-Methylimidazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-5-3-2-4-10(11)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOJZJUNSOKVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654304 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-86-0 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its spectroscopic and structural characteristics. Furthermore, this guide examines the compound's chemical reactivity and its versatile role as a synthetic intermediate for developing novel therapeutic agents and functional materials. The insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged" for their consistent appearance in a wide array of biologically active compounds. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is one such scaffold. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination allow it to interact effectively with diverse biological targets, leading to derivatives with antifungal, anticancer, and anti-inflammatory properties.[1][2]

Paired with benzaldehyde, the simplest aromatic aldehyde, the resulting structure becomes a potent and versatile building block. The aldehyde functional group is a cornerstone of organic synthesis, readily participating in nucleophilic additions and condensation reactions to build molecular complexity.[1] this compound combines these two powerful moieties, positioning the reactive aldehyde group ortho to the imidazole substituent. This specific arrangement creates a bifunctional intermediate with unique steric and electronic properties, making it a valuable precursor for synthesizing complex heterocyclic systems, novel ligands for catalysis, and candidate molecules for drug discovery programs.[2][3]

Physicochemical and Computed Properties

The fundamental identity and computed properties of this compound are summarized below. These values are essential for experimental design, reaction monitoring, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | [4] |

| CAS Number | Not explicitly found; related structures exist. | |

| Molecular Formula | C₁₁H₁₀N₂O | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Physical State | Expected to be a solid at room temperature. | |

| SMILES | Cc1nccn1C2=CC=CC=C2C=O | |

| InChI Key | Not explicitly found; generated from structure. | |

| Molecular Weight (Exact) | 186.07931 Da | |

| XLogP3 (Computed) | ~1.5 - 2.5 (Estimated based on analogs) | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 (Aldehyde oxygen, two imidazole nitrogens) | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Purification

The synthesis of N-aryl imidazoles is most reliably achieved through copper-catalyzed cross-coupling reactions, commonly known as Ullmann-type couplings. This method has proven effective for analogous structures and offers moderate to high yields.[3]

Recommended Synthetic Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 2-fluorobenzaldehyde and 2-methylimidazole. 2-Fluorobenzaldehyde is chosen as the starting material due to the high reactivity of the C-F bond in nucleophilic aromatic substitution, though 2-chlorobenzaldehyde can also be used.

Experimental Rationale:

-

Catalyst: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for Ullmann couplings.

-

Base: Potassium carbonate (K₂CO₃) is used to deprotonate the imidazole N-H, forming the nucleophilic imidazolide anion required for the coupling reaction.

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal high-boiling polar aprotic solvents that can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

Step-by-Step Methodology:

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (10 mmol, 0.82 g), 2-fluorobenzaldehyde (10 mmol, 1.24 g), and anhydrous potassium carbonate (20 mmol, 2.76 g).

-

Catalyst Addition: Add copper(I) iodide (1 mmol, 0.19 g) to the flask.

-

Solvent and Inert Atmosphere: Add 30 mL of anhydrous DMF. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30:1 Dichloromethane/Methanol). The reaction is typically complete within 6-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of crushed ice or cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Silica Gel Chromatography

The crude product is purified by column chromatography to yield the pure compound.

Methodology:

-

Column Preparation: Pack a silica gel column using a suitable eluent system, such as a gradient of Dichloromethane (DCM) to 30:1 DCM/Methanol.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

References

- 1. 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 | Benchchem [benchchem.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde () for sale [vulcanchem.com]

- 4. This compound, 95+% CAS#: [m.chemicalbook.com]

- 5. 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde | C11H9ClN2O | CID 28603817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Aldehyde

2-(2-Methylimidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted at the ortho-position with a 2-methylimidazole ring via a nitrogen-carbon bond. This unique structural arrangement combines the reactive aldehyde functionality with the versatile coordination and biological properties of the imidazole core, making it a molecule of significant interest in medicinal chemistry and materials science.

IUPAC Name: 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde CAS Number: 914348-86-0[1] Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol

The structure of this compound is characterized by a planar benzaldehyde ring and a nearly planar 2-methylimidazole ring. The dihedral angle between these two rings influences the molecule's conformation and its interaction with biological targets.

Synthesis and Mechanistic Insights

The synthesis of N-arylimidazoles, such as this compound, is typically achieved through cross-coupling reactions. The most common and effective methods are the Ullmann condensation and palladium-catalyzed N-arylation.

Ullmann-Type C-N Coupling Reaction

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, involving the reaction of an amine (or its conjugate base) with an aryl halide in the presence of a copper catalyst.[2] For the synthesis of this compound, this would involve the coupling of 2-methylimidazole with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde.

The reaction mechanism is believed to proceed through the formation of a copper(I)-imidazolate intermediate, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

A more modern and often more efficient alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction offers milder conditions, lower catalyst loadings, and a broader substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the imidazole, deprotonation to form a palladium-amido complex, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[2][5]

The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered biaryl phosphine ligands have been shown to be particularly effective for the N-arylation of imidazoles.[4]

Experimental Protocol: Synthesis of this compound via Ullmann-Type Coupling

This protocol is a representative procedure based on established methods for the N-arylation of imidazoles.

Materials:

-

2-Methylimidazole

-

2-Fluorobenzaldehyde

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,10-Phenanthroline (ligand)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylimidazole (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add 1,10-phenanthroline (0.2 equivalents) as the ligand.

-

Add anhydrous DMF to dissolve the reactants.

-

To this stirring mixture, add 2-fluorobenzaldehyde (1.0 equivalent) dropwise.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution of ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biomedres.us [biomedres.us]

- 3. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde: Strategy, Mechanism, and Execution

Abstract

2-(2-Methylimidazol-1-yl)benzaldehyde is a pivotal intermediate in contemporary drug discovery and materials science, serving as a versatile scaffold for constructing complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, focusing on the scientifically robust and widely adopted copper-catalyzed Ullmann-type condensation reaction. We dissect the strategic considerations for this pathway, elucidate the underlying reaction mechanism, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals, offering the necessary insights for successful and reproducible synthesis.

Introduction: Strategic Importance of the Target Molecule

The N-aryl imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The title compound, this compound, uniquely combines this heterocycle with a reactive aldehyde functionality. This dual-feature design makes it an invaluable building block for:

-

Drug Discovery: The aldehyde group serves as a synthetic handle for elaboration into a wide array of functional groups, enabling the exploration of extensive chemical space in lead optimization.

-

Ligand Development: The nitrogen atoms of the imidazole ring and the ortho-formyl group can act as a bidentate chelation site for metal catalysts, making it a precursor for novel N-heterocyclic carbene (NHC) ligands.

-

Materials Science: Incorporation into larger polymeric or macrocyclic structures can impart unique photophysical or conductive properties.

Given its utility, a reliable and scalable synthetic route is of paramount importance.

Overview of Synthetic Strategy: The Ullmann Condensation

The formation of the key C-N bond between the aryl ring and the imidazole nitrogen is the central challenge in synthesizing this compound. While several cross-coupling methods exist, the copper-catalyzed Ullmann condensation (also known as the Ullmann-type or Goldberg reaction) stands out as the most common and cost-effective approach for this specific transformation.[1][2]

This strategy involves the coupling of an N-H containing heterocycle (2-methylimidazole) with an activated aryl halide (a 2-halobenzaldehyde). The classical Ullmann reaction often required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions with only catalytic amounts of copper, enhancing the reaction's scope and functional group tolerance.[3][4]

The selection of the aryl halide is a critical parameter. Aryl iodides are generally the most reactive, followed by bromides, and then chlorides.[5] For the synthesis of the target molecule, 2-fluorobenzaldehyde or 2-chlorobenzaldehyde are often used due to their commercial availability and sufficient reactivity, especially in ligand-promoted systems. A competing pathway, nucleophilic aromatic substitution (SNA_Ar), is particularly relevant when using highly activated halides like 2-fluorobenzaldehyde.

Mechanistic Insights: The Role of Copper and Ligands

The currently accepted mechanism for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.

Catalytic Cycle of Ullmann N-Arylation:

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann N-arylation.

-

Ligand Exchange: The base (e.g., K₂CO₃) deprotonates the 2-methylimidazole, forming an imidazolide anion. This anion displaces the halide (X) on the Cu(I) catalyst to form a copper(I)-imidazolide complex.

-

Oxidative Addition: The aryl halide (2-halobenzaldehyde) adds to the copper(I) complex. This is often the rate-limiting step and results in a transient, high-energy copper(III) intermediate.[6]

-

Reductive Elimination: The C-N bond is formed as the aryl group and the imidazole ring are eliminated from the copper center. This step regenerates a Cu(I) species, now complexed with the product.

-

Catalyst Regeneration: The product dissociates, freeing the Cu(I)X catalyst to re-enter the cycle.

The Role of Ligands: Ligands such as L-proline or phenanthrolines are crucial for modern Ullmann reactions.[7][8] They stabilize the copper catalyst, prevent its disproportionation or aggregation, and increase its solubility.[9] This stabilization lowers the energy barrier for oxidative addition, allowing the reaction to proceed at much lower temperatures (typically 80-120 °C).[3][10]

Recommended Experimental Protocol

This protocol describes a reliable procedure for the synthesis of this compound via a copper-catalyzed N-arylation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Eq. |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.16 g/mL | 10.0 | 1.0 |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | - | 12.0 | 1.2 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 1.0 | 0.1 |

| L-Proline | C₅H₉NO₂ | 115.13 | - | 2.0 | 0.2 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 20.0 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | - | - | 20 mL | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) by evacuating and backfilling the system three times.

-

Solvent and Reagent Addition: Add anhydrous DMSO (dimethyl sulfoxide) via syringe. Stir the resulting suspension for 10-15 minutes. Subsequently, add 2-fluorobenzaldehyde (1.0 eq.) dropwise via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 110-120 °C. Allow the reaction to stir vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting benzaldehyde is a key indicator of reaction completion.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the dark mixture with water (approx. 50 mL) and ethyl acetate (approx. 50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO and water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.[11] A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the desired product.

Characterization and Purity Assessment

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, imidazole ring protons, and the methyl group singlet (~2.4 ppm).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point (MP): A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

-

Low Yield: If the yield is poor, ensure all reagents are anhydrous, as water can inhibit the catalyst. The quality of the copper(I) source is also critical; it should be off-white or light tan, not green (indicating oxidation to Cu(II)). Increasing the reaction temperature or time may also improve conversion.

-

Side Reactions: The formation of byproducts from self-coupling of the aryl halide or decomposition can occur. Using a ligand like L-proline helps minimize these pathways.[7][10]

-

Purification Difficulties: If the product is difficult to separate from starting materials, adjusting the eluent system for column chromatography is necessary. A shallow gradient can improve resolution.

Conclusion

The ligand-assisted copper-catalyzed Ullmann condensation is a powerful and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate. The protocol detailed herein provides a robust foundation for laboratory-scale synthesis, enabling further exploration in the fields of medicinal chemistry, catalysis, and materials science.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. chimia.ch [chimia.ch]

- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]

- 8. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. biomedres.us [biomedres.us]

An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of the physical, spectral, and chemical properties of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and drug development. Drawing upon established principles and data from analogous structures, this document offers field-proven insights into its synthesis, characterization, and potential applications.

Introduction

This compound belongs to the class of N-arylated imidazoles, a scaffold of significant interest due to its prevalence in a wide array of biologically active compounds.[1] The unique arrangement of a benzaldehyde moiety ortho to the point of attachment of a 2-methylimidazole ring suggests intriguing possibilities for its use as a versatile synthetic intermediate and a potential pharmacophore. The aldehyde functional group offers a reactive handle for a variety of chemical transformations, while the imidazole ring is a well-known pharmacophore in numerous antifungal and antibacterial agents.[2] This guide will delve into the key physicochemical and spectral characteristics of this compound, propose a robust synthetic protocol, and explore its potential applications.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 914348-86-0 |

| Appearance | Expected to be a solid at room temperature.[3] |

| Melting Point | Not reported. |

| Boiling Point | Not reported. |

| Solubility | Expected to be soluble in polar organic solvents. |

Proposed Synthesis Protocol: Ullmann-Type C-N Coupling

A highly efficient and practical approach for the synthesis of N-arylated imidazoles is the copper-catalyzed Ullmann-type C-N coupling reaction. A similar protocol has been successfully employed for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from 4-bromobenzaldehyde and imidazole in high yield.[1] We propose a similar strategy for the synthesis of this compound.

Reaction Scheme

Caption: Proposed synthesis of this compound via Ullmann coupling.

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-bromobenzaldehyde).

-

Reaction Execution: Heat the reaction mixture to 140 °C and stir vigorously for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzaldehyde ring, the protons of the imidazole ring, the methyl protons, and the aldehydic proton.

-

Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.5 ppm. For comparison, the aldehydic proton of benzaldehyde appears at δ 10.0 ppm.[4]

-

Benzaldehyde Ring Protons: A complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde group will likely be the most downfield.

-

Imidazole Ring Protons: Two singlets or doublets in the region of δ 7.0-7.5 ppm. In 4-(1H-imidazol-1-yl)benzaldehyde, the imidazole protons appear as multiplets at δ 7.26 and 7.39 ppm.[5]

-

Methyl Protons (CH₃): A singlet around δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. The carbonyl carbon of 4-((1H-benzimidazol-2-yl)sulfanyl)benzaldehyde appears at δ 192.2 ppm.[6]

-

Benzaldehyde Ring Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Imidazole Ring Carbons: Signals in the aromatic region (δ 115-150 ppm). For a related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, the predicted chemical shift for the C2 carbon of the imidazole ring is in the range of 145-155 ppm.[7]

-

Methyl Carbon (CH₃): A signal in the aliphatic region (δ 10-20 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The C=O stretch of benzaldehyde is observed at 1704 cm⁻¹.[8]

-

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

C=C and C=N Stretches (Aromatic/Imidazole): Multiple bands in the region of 1450-1600 cm⁻¹.

-

C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a fragment at m/z 185, and the loss of the formyl group (CHO) to give a fragment at m/z 157. The fragmentation of benzaldehyde typically shows a strong peak for the phenyl cation at m/z 77.[9]

Analytical Workflow

A robust analytical workflow is crucial for the characterization and quality control of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Potential Applications

N-arylated imidazoles are a class of compounds with diverse biological activities.[1] The title compound, this compound, holds promise in several areas:

-

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The aldehyde functionality allows for the facile introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases. The imidazole moiety is a known component of many antifungal and antimicrobial drugs.[2]

-

Materials Science: The imidazole ring can act as a ligand for metal coordination, suggesting potential applications in the development of novel catalysts, sensors, and metal-organic frameworks (MOFs).

-

Agrochemicals: Imidazole derivatives are utilized as fungicides and herbicides, indicating a potential role for this compound in the development of new crop protection agents.[1]

Safety and Handling

Based on the safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is predicted to be harmful if swallowed or inhaled and may cause skin and eye irritation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted physicochemical and spectral properties, a detailed protocol for its synthesis via an Ullmann-type coupling reaction, and an outline of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related heterocyclic compounds.

References

- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 [smolecule.com]

- 3. This compound, 95+% CAS#: [m.chemicalbook.com]

- 4. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methylimidazol-1-yl)benzaldehyde

Abstract

The confluence of disparate chemical moieties into a single molecular entity often yields novel pharmacological activities. 2-(2-Methylimidazol-1-yl)benzaldehyde, a molecule integrating the biologically versatile imidazole ring with the reactive benzaldehyde scaffold, represents a compelling yet under-investigated compound. In the absence of direct empirical data, this technical guide synthesizes the known biological activities of its constituent chemical classes—N-aryl imidazoles and substituted benzaldehydes—to propose a putative mechanism of action. We postulate that this compound likely exhibits dual-action potential as an anticancer and antimicrobial agent. This guide will delineate the hypothetical molecular pathways and provide a comprehensive, field-proven experimental framework for the validation of its proposed bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, integral to numerous natural products and synthetic drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1][2] The N-aryl substitution on the imidazole ring is a common motif in many biologically active compounds, enhancing their therapeutic potential.[3] Concurrently, benzaldehyde and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and possess notable antimicrobial properties.[4][5]

The unique ortho-substitution pattern in this compound, where the bulky 2-methylimidazole group is positioned adjacent to the aldehyde functionality, suggests the potential for intramolecular interactions that could modulate its reactivity and biological targeting. This guide puts forth a hypothesis centered on two primary areas of activity: anticancer and antimicrobial, and outlines a rigorous, multi-faceted approach to elucidate its precise mechanism of action.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on the established pharmacology of its constituent parts, we propose a dual mechanism of action for this compound, targeting key cellular processes in both cancer cells and microbial pathogens.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

We hypothesize that this compound exerts its anticancer effects through the modulation of critical intracellular signaling pathways, leading to apoptosis and cell cycle arrest. The benzaldehyde moiety is known to induce cytotoxicity, and its derivatives can suppress pro-survival pathways such as PI3K/AKT/mTOR and STAT3.[6] The imidazole component may contribute to this activity by facilitating interactions with specific biological targets.

A plausible signaling pathway is outlined below:

Caption: Proposed anticancer signaling pathway of this compound.

Antimicrobial Activity: Disruption of Cellular Integrity

The imidazole moiety is a well-established pharmacophore in antifungal and antibacterial agents.[1] Its mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity. We propose that this compound may act by:

-

Inhibition of Ergosterol Biosynthesis (in fungi): The imidazole nitrogen could coordinate with the heme iron of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, leading to membrane disruption.

-

Disruption of Bacterial Cell Wall/Membrane: The compound may interfere with the synthesis of peptidoglycan in bacteria or directly interact with the lipid bilayer, causing leakage of cellular contents.

Experimental Validation: A Step-by-Step Methodological Guide

To validate the proposed mechanisms of action, a systematic and rigorous experimental workflow is essential. The following protocols are designed to provide a comprehensive evaluation of the biological activities of this compound.

Caption: Comprehensive experimental workflow for mechanism of action elucidation.

In Vitro Anticancer Activity Assays

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

| Cell Line | Compound | IC50 (µM) [Predicted] |

| MCF-7 | This compound | To be determined |

| HeLa | This compound | To be determined |

| A549 | This compound | To be determined |

| Doxorubicin | Positive Control | Known Value |

In Vitro Antimicrobial Activity Assays

Objective: To evaluate the antimicrobial efficacy of this compound against a range of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) [Predicted] |

| Staphylococcus aureus | This compound | To be determined |

| Escherichia coli | This compound | To be determined |

| Candida albicans | This compound | To be determined |

| Ciprofloxacin | Positive Control (Bacteria) | Known Value |

| Fluconazole | Positive Control (Fungi) | Known Value |

Mechanistic Elucidation: Deeper Insights into Molecular Interactions

Following the initial screening, further experiments are required to dissect the specific molecular mechanisms.

Apoptosis and Cell Cycle Analysis

-

Annexin V-FITC/Propidium Iodide Staining: To quantify apoptotic and necrotic cells by flow cytometry.

-

Western Blot Analysis: To probe for the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulators (e.g., Cyclin B1, CDK1).

-

Cell Cycle Analysis by Flow Cytometry: To determine the phase of cell cycle arrest.

Target Identification and Validation

-

Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., lanosterol 14α-demethylase), in vitro assays with the purified enzyme should be conducted.

-

Thermal Shift Assays (TSA): To identify direct binding of the compound to target proteins.

-

Molecular Docking Studies: To predict the binding mode of the compound within the active site of a putative target protein.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for investigating the mechanism of action of this compound. The proposed dual activity against cancer and microbial pathogens makes it a promising candidate for further drug development. The outlined experimental protocols offer a robust and validated pathway to elucidate its molecular mechanisms, identify its cellular targets, and ultimately assess its therapeutic potential. Future studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this intriguing molecular scaffold.

References

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 2-(2-Methylimidazol-1-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis of the core precursors, explore the primary coupling methodologies for the construction of the target molecule, and provide detailed experimental protocols. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

The N-aryl imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, owing to the reactive aldehyde functionality which can be readily transformed into various other chemical groups. Its synthesis is of considerable interest to the pharmaceutical industry for the development of novel therapeutics. The core of its structure is formed by the strategic coupling of a 2-methylimidazole ring with a benzaldehyde derivative.

Synthesis of the Core Precursor: 2-Methylimidazole

The primary and most fundamental starting material for our target molecule is 2-methylimidazole. Its synthesis is well-established and is most commonly achieved via the Debus-Radziszewski imidazole synthesis.[1][2]

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction offers a straightforward and efficient route to 2,4,5-trisubstituted imidazoles, and in our case, 2-methylimidazole. The reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[1][2]

Reaction Scheme:

Figure 1: The Debus-Radziszewski synthesis of 2-methylimidazole.

Causality of Component Selection:

-

Glyoxal: Provides the C4 and C5 atoms of the imidazole ring.

-

Acetaldehyde: Serves as the source for the C2 carbon and the methyl substituent.

-

Ammonia: Supplies the two nitrogen atoms of the imidazole ring.

Experimental Protocol: Synthesis of 2-Methylimidazole

This protocol is a representative example of the Debus-Radziszewski synthesis for 2-methylimidazole.[3][4]

Materials:

-

40% Aqueous glyoxal solution

-

Acetaldehyde

-

25% Aqueous ammonia solution

Procedure:

-

In a reaction vessel equipped with a stirrer and temperature control, cool the aqueous ammonia solution to 0-5°C.

-

Slowly add acetaldehyde to the cooled ammonia solution while maintaining the temperature between 0-5°C.

-

After the addition is complete, slowly add the 40% aqueous glyoxal solution, ensuring the temperature does not exceed 60°C.

-

Once the addition of glyoxal is complete, heat the reaction mixture to 90-95°C and maintain this temperature for 3 hours.

-

After the reaction is complete, distill off the water under reduced pressure.

-

The crude 2-methylimidazole can be purified by vacuum distillation or recrystallization from a suitable solvent like benzene.[5][6]

Table 1: Typical Reaction Parameters for 2-Methylimidazole Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Ammonia:Acetaldehyde:Glyoxal) | 2:1:1 | [3] |

| Reaction Temperature | 90-95°C | [3] |

| Reaction Time | 3 hours | [3] |

| Reported Yield | >70% | [6] |

The N-Arylation Strategy: Assembling the Target Molecule

The formation of the C-N bond between the 2-methylimidazole ring and the benzaldehyde moiety is the pivotal step in the synthesis of this compound. The most prevalent and effective method for this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[7][8]

Starting Materials for N-Arylation

The key starting materials for the Ullmann condensation are:

-

2-Methylimidazole: The nucleophilic component, providing the imidazole ring.

-

A 2-Halobenzaldehyde: The electrophilic component, providing the benzaldehyde ring. Common choices include 2-fluorobenzaldehyde, 2-chlorobenzaldehyde, 2-bromobenzaldehyde, and 2-iodobenzaldehyde.

The choice of the halogen on the benzaldehyde can significantly impact the reaction conditions and rate, with the general reactivity trend being I > Br > Cl > F.[9]

Figure 2: General scheme for the Ullmann condensation.

Causality in Reagent Selection for the Ullmann Condensation

The success of the Ullmann condensation is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

-

Copper Catalyst: Typically, copper(I) salts such as CuI or CuBr are used.[9] In some protocols, CuO nanoparticles have also been shown to be effective.[7] The catalyst facilitates the coupling of the imidazole nitrogen with the aryl halide.

-

Ligand: The use of a ligand is often crucial to stabilize the copper catalyst, enhance its solubility, and promote the reaction. Phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have been reported to be highly effective for the N-arylation of imidazoles.[2][9]

-

Base: A base is required to deprotonate the imidazole, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[10][11]

-

Solvent: High-boiling polar aprotic solvents are generally preferred to facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethylene glycol are common choices.[10][11][12]

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

The following is a generalized protocol based on established methods for the copper-catalyzed N-arylation of imidazoles.[9][10]

Materials:

-

2-Methylimidazole

-

2-Fluorobenzaldehyde (or other 2-halobenzaldehyde)

-

Copper(I) iodide (CuI)

-

4,7-Dimethoxy-1,10-phenanthroline (or other suitable ligand)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask, add 2-methylimidazole (1.2 equivalents), 2-fluorobenzaldehyde (1.0 equivalent), copper(I) iodide (0.1 equivalents), 4,7-dimethoxy-1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude this compound is typically purified by column chromatography on silica gel.[13][14]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact ratio will depend on the polarity of any impurities.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Table 2: Summary of Starting Materials and Reagents for the Synthesis of this compound

| Component | Role | Typical Examples | Rationale for Choice |

| Imidazole Derivative | Nucleophile | 2-Methylimidazole | Provides the core imidazole ring. |

| Aryl Halide | Electrophile | 2-Fluorobenzaldehyde, 2-Chlorobenzaldehyde | Provides the benzaldehyde moiety; reactivity depends on the halogen. |

| Catalyst | C-N Bond Formation | CuI, CuBr, CuO | Facilitates the cross-coupling reaction. |

| Ligand | Catalyst Stabilizer | 4,7-Dimethoxy-1,10-phenanthroline | Enhances catalyst activity and solubility. |

| Base | Deprotonating Agent | K₂CO₃, Cs₂CO₃, NaOH | Increases the nucleophilicity of the imidazole. |

| Solvent | Reaction Medium | DMF, DMSO, Ethylene Glycol | High-boiling and polar to facilitate the reaction. |

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic selection of starting materials and reaction conditions. The Debus-Radziszewski synthesis provides a reliable route to the essential 2-methylimidazole precursor. The subsequent copper-catalyzed Ullmann condensation with a 2-halobenzaldehyde is the key step for constructing the final product. By understanding the roles of the various reagents and the causality behind their selection, researchers can optimize the synthesis for high yield and purity, thereby facilitating the development of novel and impactful pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde | C11H9ClN2O | CID 28603817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]

- 7. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [ouci.dntb.gov.ua]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde (CAS 914348-86-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Methylimidazol-1-yl)benzaldehyde, CAS number 914348-86-0. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes existing information, draws logical inferences from related compounds, and outlines potential research avenues. The content is structured to deliver scientifically sound insights for professionals in research and development.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted with a 2-methylimidazole ring at the ortho position. This unique structure imparts a combination of chemical functionalities that make it a molecule of interest in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 914348-86-0 | Apollo Scientific[1] |

| Molecular Formula | C₁₁H₁₀N₂O | MySkinRecipes[2] |

| Molecular Weight | 186.21 g/mol | MySkinRecipes[2] |

| IUPAC Name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | CymitQuimica[3] |

| Synonyms | 2-(2-methylimidazolyl)benzaldehyde | CymitQuimica[3] |

| Physical Form | Solid | CymitQuimica[3] |

| Predicted Boiling Point | 381.491°C at 760 mmHg | MySkinRecipes[2] |

| Storage Conditions | 2-8°C, stored under inert gas | MySkinRecipes[2] |

Note: Some physical properties, such as the boiling point, are predicted and have not been experimentally verified in the available literature.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Ullmann Condensation

A common and effective method for forming the C-N bond between an aryl halide and a nitrogen-containing heterocycle is the Ullmann condensation. This reaction typically involves a copper catalyst.

Figure 1: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol (Hypothetical):

-

To a solution of 2-bromobenzaldehyde (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO, add 2-methylimidazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, if necessary (e.g., 1,10-phenanthroline).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the 2-methylimidazole ring.

-

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of nucleophilic addition and condensation reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[4]

-

Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing benzaldehyde group may influence the regioselectivity of such reactions. The nitrogen atoms of the imidazole ring can also act as ligands for metal ions.[5]

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively reported, its structural motifs suggest several areas of potential application, particularly in medicinal chemistry.

Pharmaceutical Intermediate

This compound is marketed as a building block for the synthesis of more complex molecules.[2] The imidazole ring is a common scaffold in many pharmaceuticals, and the aldehyde group provides a versatile handle for further chemical modifications.[4] It is a potential intermediate for the development of:

-

Antifungal Agents: Many antifungal drugs contain an imidazole ring.[4]

-

Anticancer Agents: The imidazole scaffold is present in a variety of compounds with demonstrated anticancer activity.[4]

-

Antimicrobial Agents: Imidazole derivatives have been explored for their antibacterial properties.[4]

Research has indicated that the presence of a 2-methyl substituent on the imidazole ring can significantly enhance the biological activity of related compounds, making this a promising scaffold for drug discovery.[4]

Coordination Chemistry

The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound a potential precursor for the synthesis of novel metal complexes. These complexes could have applications in catalysis or as therapeutic agents.[2]

Hazards and Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, based on available safety data sheets from suppliers and data on the related compound 2-methylimidazole, a cautious approach to handling is warranted.

GHS Hazard Statements (from supplier data):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Safety Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Toxicological Insights from 2-Methylimidazole:

It is crucial to consider the toxicology of the parent heterocycle, 2-methylimidazole. Studies have shown that 2-methylimidazole is possibly carcinogenic to humans (Group 2B).[6] Chronic exposure in animal studies has been linked to an increased incidence of thyroid and liver tumors in rats and mice.[6][7] The toxicokinetics of 2-methylimidazole indicate that it is rapidly absorbed and eliminated.[8] While these findings are not directly applicable to this compound, they underscore the need for careful handling and further toxicological evaluation of its derivatives.

Future Research Directions

The limited availability of data on this compound presents several opportunities for future research:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with complete characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction).

-

Exploration of Chemical Reactivity: A systematic study of the reactivity of both the aldehyde and imidazole functionalities to expand its utility as a synthetic intermediate.

-

Biological Screening: In vitro and in vivo evaluation of its potential antimicrobial, antifungal, and anticancer activities.

-

Toxicological Assessment: Comprehensive toxicological studies to determine its acute and chronic toxicity, mutagenicity, and carcinogenicity.

-

Coordination Chemistry: Synthesis and characterization of metal complexes and evaluation of their catalytic or biological properties.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in medicinal and materials chemistry. While a comprehensive dataset on its properties and biological activity is yet to be established, its structural features suggest promising avenues for the development of novel therapeutic agents and functional materials. Further research is essential to fully elucidate its chemical and biological profile, thereby enabling its effective application in various fields of scientific research and development.

References

- 1. 914348-86-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Buy 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 [smolecule.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. cspi.org [cspi.org]

- 7. Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicokinetics of 2-methylimidazole in male and female F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Synthetic Efficiency: A Technical Guide to the Theoretical Yield Calculation for 2-(2-Methylimidazol-1-yl)benzaldehyde

For Immediate Release

[SHANGHAI, CN – January 5, 2026] – In the landscape of pharmaceutical research and development, precision in synthetic chemistry is paramount. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—forms the bedrock of process optimization, cost analysis, and resource management. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde, a key building block in medicinal chemistry.

Introduction: The Imperative of Stoichiometric Precision

The synthesis of complex organic molecules is a multi-faceted endeavor where efficiency is a key metric of success. The theoretical yield represents the idealized outcome of a chemical reaction, assuming perfect conversion of the limiting reactant into the desired product with no losses. Understanding and calculating this value is a critical first step in evaluating the efficiency of a synthetic protocol, troubleshooting experimental shortcomings, and scaling up production. This guide will deconstruct the theoretical yield calculation for this compound, offering a robust framework for its application in a laboratory setting.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The formation of the C-N bond between the imidazole and benzaldehyde moieties is the crucial step in the synthesis of this compound. Among the plausible synthetic strategies, a nucleophilic aromatic substitution (SNAr) reaction between 2-methylimidazole and 2-fluorobenzaldehyde presents a direct and viable route.[1][2][3] In this proposed pathway, the imidazole nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom of the fluorobenzene ring, leading to the displacement of the fluoride leaving group. The presence of the electron-withdrawing aldehyde group, while only moderately activating, facilitates this substitution.[4]

The balanced chemical equation for this proposed synthesis is as follows:

C₄H₆N₂ (2-Methylimidazole) + C₇H₅FO (2-Fluorobenzaldehyde) → C₁₁H₁₀N₂O (this compound) + HF

This 1:1 stoichiometric relationship between the reactants is the foundation for the subsequent theoretical yield calculation.

Experimental Protocol: A Hypothetical Framework

Materials:

-

2-Methylimidazole

-

2-Fluorobenzaldehyde

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

-

Heat the mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Calculating the Theoretical Yield: A Step-by-Step Guide

The theoretical yield is determined by the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.

Step 1: Determine the Molar Masses of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 |

| This compound | C₁₁H₁₀N₂O | 186.21 |

Step 2: Identify the Limiting Reactant

To identify the limiting reactant, we must first determine the number of moles of each reactant used. Let's assume we start with 5.00 g of 2-methylimidazole and 8.00 g of 2-fluorobenzaldehyde.

-

Moles of 2-Methylimidazole:

-

Moles = Mass / Molar Mass

-

Moles = 5.00 g / 82.10 g/mol = 0.0609 mol

-

-

Moles of 2-Fluorobenzaldehyde:

-

Moles = Mass / Molar Mass

-

Moles = 8.00 g / 124.11 g/mol = 0.0645 mol

-

Since the reaction proceeds in a 1:1 stoichiometric ratio, the reactant with the fewer number of moles is the limiting reactant. In this case, 2-methylimidazole is the limiting reactant.

Step 3: Calculate the Theoretical Yield

The theoretical yield of the product is calculated based on the stoichiometry of the limiting reactant.

-

Theoretical Moles of Product:

-

Since the stoichiometry is 1:1, the moles of this compound produced will be equal to the moles of the limiting reactant, 2-methylimidazole.

-

Theoretical Moles = 0.0609 mol

-

-

Theoretical Mass of Product (Theoretical Yield):

-

Theoretical Yield = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield = 0.0609 mol × 186.21 g/mol = 11.34 g

-

Therefore, the theoretical yield of this compound from 5.00 g of 2-methylimidazole and 8.00 g of 2-fluorobenzaldehyde is 11.34 grams.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion: From Theory to Practice

The theoretical yield calculation is an indispensable tool in synthetic chemistry, providing a benchmark against which the success of a reaction can be measured. By understanding the stoichiometry and identifying the limiting reactant, researchers can optimize reaction conditions, conserve valuable starting materials, and ultimately enhance the efficiency of their synthetic endeavors. The principles outlined in this guide for this compound are universally applicable, serving as a foundational concept for the synthesis of any target molecule.

References

An In-Depth Technical Guide to Determining the Solubility Profile of 2-(2-Methylimidazol-1-yl)benzaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically determine the solubility profile of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic aldehyde of interest in contemporary chemical synthesis. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, outlines a strategic approach to solvent selection, and provides detailed, field-proven experimental protocols for accurate solubility measurement. By integrating theoretical understanding with practical, step-by-step methodologies, this guide serves as a self-validating system for generating a robust and reliable solubility profile, enabling informed decision-making in research and development.

Introduction: The Critical Role of Solubility in Chemical Development

This compound (C₁₁H₁₀N₂O, Molar Mass: 186.21 g/mol ) is a molecule of interest, combining the functionalities of a benzaldehyde with a substituted imidazole ring.[1][2] Such structures are common precursors in the synthesis of more complex molecules with potential biological activity.[3][4][5][6] Understanding the solubility of this compound in a variety of organic solvents is paramount for several key aspects of its handling and application:

-

Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvent systems to ensure homogeneous reaction conditions, which can significantly impact reaction kinetics, yield, and purity.

-

Purification Strategy: The choice between crystallization, chromatography, or other purification techniques is heavily dependent on the solubility characteristics of the compound in different solvents.

-

Formulation Development: For compounds intended for biological screening or as potential APIs, solubility in pharmaceutically acceptable solvents is a primary determinant of formulation feasibility and subsequent in vivo performance.[7][8][9]

This guide will provide the necessary theoretical and practical framework to establish a comprehensive solubility profile for this compound, or analogous research compounds.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful heuristic.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of an organic compound like this compound include:

-

Polarity: The presence of a polar aldehyde group and a nitrogen-containing imidazole ring suggests that this molecule possesses a degree of polarity. Therefore, it is expected to exhibit greater solubility in polar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the aldehyde oxygen can also participate in hydrogen bonding. Solvents capable of hydrogen bonding (both donors and acceptors) are likely to be effective at solvating this molecule.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate.[10]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[10] This is a critical parameter to consider and control during experimental determination.

Strategic Selection of Organic Solvents

A comprehensive solubility profile should encompass a range of solvents with varying polarities and functionalities. The following table outlines a suggested panel of organic solvents for evaluating the solubility of this compound, categorized by their properties.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol | Capable of hydrogen bonding, effective at solvating polar functional groups. |

| Aprotic Polar | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Possess high dipole moments and can solvate polar molecules without donating hydrogen bonds. DMSO and DMF are often powerful solvents for a wide range of organic compounds.[11] |

| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar, can act as hydrogen bond acceptors. |

| Chlorinated | Dichloromethane | A common solvent for organic reactions and purifications. |

| Aromatic | Toluene | Represents a non-polar aromatic solvent, useful for understanding interactions with the benzaldehyde portion of the molecule. |

| Aliphatic | Heptane, Hexane | Non-polar solvents, solubility is expected to be low, but important for defining the limits of the solubility profile. |

Experimental Determination of Solubility: Protocols and Workflows

The following sections detail the methodologies for accurately determining the solubility of this compound. The choice of method often depends on the required throughput and the amount of material available.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. Take care not to disturb the undissolved solid.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These often rely on kinetic or thermodynamic principles and can provide valuable preliminary data.[11]

Diagram of a General HTS Solubility Workflow:

Caption: A Generalized Workflow for High-Throughput Solubility Screening.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be compiled into a clear and concise table for easy comparison.

Table for Recording Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| Acetone | 25 | |||

| DMSO | 25 | |||

| DMF | 25 | |||

| THF | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Heptane | 25 |

Interpretation of Results:

The compiled data will provide a comprehensive solubility profile. High solubility in solvents like methanol, DMSO, and DMF would confirm the polar nature of the molecule. Conversely, low solubility in heptane and toluene would indicate its non-polar insolubility. This profile is invaluable for making informed decisions regarding reaction conditions, purification strategies, and potential formulation pathways.

Conclusion

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 95+% CAS#: [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde () for sale [vulcanchem.com]

- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]